REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN1CCOCC1.[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][C:24]=1[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][N:31]=1.C(O)(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH:29][C:26]1[CH:27]=[CH:28][C:23]([Cl:22])=[C:24]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][N:31]=2)[CH:25]=1)=[O:6]
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
4.9 g
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Type
|
reactant
|
Smiles
|
CN1CCOCC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)N)C1=NC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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25 (± 5) °C
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Type
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CUSTOM
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Details
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under stirring at this temperature for about 3 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added to the reaction mixture over period of about 15 mins
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
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was maintained
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
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was done for additional 3 hrs at same temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then the temperature of reaction mixture
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Type
|
TEMPERATURE
|
Details
|
was raised to 35-40° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
reaction progress by TLC
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20-30° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 40 mL water
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with 20 mL MDC
|
Type
|
CUSTOM
|
Details
|
MDC organic layer was collected
|
Type
|
WASH
|
Details
|
washed twice with 40 mL saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried over sodium sulphate and solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off under vacuum at 35-45° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
was raised to 60-70° C.
|
Type
|
STIRRING
|
Details
|
wherein stirring
|
Type
|
WAIT
|
Details
|
was performed for about 30 mins
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
by slow cooling to 20-30° C
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained for about 1 hr at same temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered on Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 10 mL IPA
|
Type
|
CUSTOM
|
Details
|
dried at 40-45° C. under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=CC(=C(C=C2)Cl)C2=NC=CC=C2)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |